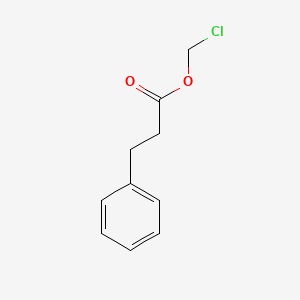

Chloromethyl 3-phenylpropanoate

Description

BenchChem offers high-quality Chloromethyl 3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl 3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

104822-00-6 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

chloromethyl 3-phenylpropanoate |

InChI |

InChI=1S/C10H11ClO2/c11-8-13-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

FNKORMYAPQCQAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)OCCl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chloromethyl Ester of Hydrocinnamic Acid (CAS 104822-00-6) in Prodrug Design and Synthesis

Executive Summary

The 1 (systematically named chloromethyl 3-phenylpropanoate) serves as a highly specialized electrophilic building block in medicinal chemistry[1]. It is predominantly utilized for the synthesis of acyloxymethyl prodrugs. By masking polar functional groups—such as carboxylic acids, phosphates, or amines—on parent drugs, this promoiety significantly enhances lipophilicity, membrane permeability, and oral bioavailability. This guide provides a comprehensive technical analysis of its physicochemical properties, mechanistic role in prodrug activation, and field-validated synthesis protocols.

Chemical Identity & Physicochemical Profiling

Chloromethyl 3-phenylpropanoate is synthesized via the derivatization of2[2]. The presence of the labile chloromethyl group makes it highly reactive toward nucleophiles, acting as an efficient alkylating agent.

Table 1: Physicochemical Properties of Chloromethyl 3-phenylpropanoate

| Property | Value / Description |

| Chemical Name | Chloromethyl 3-phenylpropanoate |

| Common Synonyms | Chloromethyl hydrocinnamate; Chloromethyl ester of hydrocinnamic acid |

| CAS Registry Number | 104822-00-6[1] |

| Molecular Formula | C10H11ClO2[1] |

| Molecular Weight | 198.64 g/mol |

| Primary Precursors | Hydrocinnamic acid, Formaldehyde / Bromochloromethane[1] |

| Reactivity Profile | Electrophilic alkylating agent; susceptible to hydrolysis in aqueous base |

Mechanistic Role in Prodrug Design

Acyloxy ester linkers are predominantly utilized to synthesize ester prodrugs for compounds containing carboxyl or phosphate groups, structurally modifying them to bypass pharmacokinetic bottlenecks[3]. When a parent drug is conjugated with chloromethyl 3-phenylpropanoate, the resulting prodrug exhibits a dramatically lowered topological polar surface area (TPSA).

Causality of Structural Choices: The selection of the hydrocinnamate (3-phenylpropanoate) tail over simpler aliphatic tails (like acetate or pivalate) is a deliberate design choice to fine-tune steric hindrance and lipophilicity. The phenyl ring provides substantial lipophilic bulk, enhancing affinity for lipid membranes. Simultaneously, the two-carbon linker (ethyl bridge) ensures the bulky phenyl ring is distanced from the ester carbonyl. This minimizes direct steric shielding, ensuring that endogenous esterases can still access and cleave the ester bond efficiently once the drug reaches systemic circulation.

Upon absorption, the prodrug undergoes a self-immolative cleavage cascade. Esterases hydrolyze the ester bond, yielding a highly unstable hydroxymethyl intermediate. This intermediate spontaneously collapses, releasing formaldehyde and the active parent drug.

Esterase-mediated cleavage and self-immolation of acyloxymethyl prodrugs.

Synthesis Methodologies & Protocols

The synthesis of chloromethyl esters requires strict anhydrous conditions to prevent the premature hydrolysis of the highly reactive chloromethyl group. Two primary methods are utilized in modern laboratories:

-

Method A: Alkylation using Bromochloromethane: This is the most direct route. The differential leaving group ability between bromine and chlorine ensures that the carboxylate selectively displaces the bromide, leaving the chloride intact[4].

-

Method B: Chloromethyl Chlorosulfate (CMCS) Mediated Synthesis: For highly sensitive substrates, 5 is employed under biphasic phase-transfer conditions, allowing for mild chloromethylation[5].

Detailed Protocol: Synthesis via Bromochloromethane (Method A)

This protocol is designed as a self-validating system to maximize yield while suppressing side reactions.

-

Preparation of the Carboxylate Salt: Dissolve 1.0 equivalent of hydrocinnamic acid in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add 0.5 equivalents of Cesium Carbonate (Cs2CO3) to the solution. Stir at room temperature for 30 minutes.

-

Causality: Cs2CO3 is strictly preferred over sodium or potassium bases because the large cesium counterion poorly coordinates with the carboxylate oxygen. This creates a highly reactive "naked anion" effect, drastically increasing the nucleophilicity of the carboxylate.

-

-

Alkylation: Add a 10-fold molar excess of bromochloromethane.

-

Causality: The massive stoichiometric excess is mathematically critical to statistically favor mono-alkylation. If a 1:1 ratio is used, the newly formed chloromethyl ester will react with another carboxylate anion, forming an unwanted methylene diester byproduct (R-COO-CH2-OOC-R).

-

-

Reaction Progression: Heat the mixture to 60 °C under an inert Argon atmosphere for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Quenching and Extraction: Cool the reaction to room temperature. Quench with ice-cold water to precipitate inorganic salts. Extract the aqueous layer three times with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield pure chloromethyl 3-phenylpropanoate.

Synthetic workflow for chloromethyl 3-phenylpropanoate via SN2 alkylation.

Analytical Validation & Stability Testing

To ensure the trustworthiness of the synthesized batch, the integrity of the chloromethyl ester must be validated before conjugation to an Active Pharmaceutical Ingredient (API).

-

1H NMR Spectroscopy Validation: The defining structural feature is the singlet peak corresponding to the -O-CH2-Cl protons. This peak typically appears far downfield between δ 5.6 and 5.9 ppm due to the strong, combined deshielding effect of both the adjacent oxygen and chlorine atoms.

-

In Vitro Hydrolysis Studies: To validate the prodrug potential, the synthesized compound is subjected to pH-dependent hydrolysis testing[3]. The compound is incubated in buffers at pH 2.0 (gastric simulated) and pH 7.4 (physiological). An ideal candidate remains chemically stable at pH 2.0 (ensuring it survives the stomach) but undergoes rapid enzymatic hydrolysis in the presence of Caco-2 cell homogenates or esterases at pH 7.4.

References

-

Title: chloromethyl 3-phenylpropanoate | CAS#:104822-00-6 Source: Chemsrc URL: [Link]

-

Title: CAS No. 501-52-0, 3-phenylpropionic acid Price Source: Molbase URL: [Link]

-

Title: Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: PubMed Central (PMC) URL: [Link]

-

Title: Development of a Process for the Preparation of Chloromethyl Chlorosulfate Source: ResearchGate URL: [Link]

-

Title: Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane Source: Scilit URL: [Link]

Sources

- 1. chloromethyl 3-phenylpropanoate | CAS#:104822-00-6 | Chemsrc [chemsrc.com]

- 2. molbase.com [molbase.com]

- 3. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

The Strategic Deployment of 3-Phenylpropanoic Acid Chloromethyl Ester in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Authored by: A Senior Application Scientist

Abstract

In the intricate landscape of medicinal chemistry, the design of novel therapeutic agents necessitates a sophisticated toolkit of chemical entities that can confer specific, advantageous properties to a lead molecule. Among these, 3-phenylpropanoic acid chloromethyl ester is emerging as a versatile and powerful scaffold. This guide provides an in-depth exploration of its strategic applications, moving beyond a mere catalog of reactions to a nuanced discussion of the rationale behind its use. We will delve into its role in the rational design of covalent inhibitors and the construction of innovative prodrug systems, supported by detailed experimental protocols and mechanistic insights.

Introduction: Beyond a Simple Building Block

3-Phenylpropanoic acid, also known as hydrocinnamic acid, is a well-established scaffold in medicinal chemistry, recognized for its utility in creating compounds with enhanced biological activity.[1] Its derivatives have been explored for a range of therapeutic targets. The introduction of a chloromethyl ester functionality transforms this relatively simple carboxylic acid into a highly reactive and strategically valuable tool for drug developers.

The key to the utility of 3-phenylpropanoic acid chloromethyl ester lies in the electrophilic nature of the chloromethyl group. This "warhead" can react with nucleophilic residues on target proteins, leading to the formation of a stable covalent bond.[2][3] This covalent modification offers several advantages over traditional non-covalent interactions, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.[2][4][5]

This guide will illuminate the practical applications of this reagent, providing not just the "how" but, more critically, the "why" for its inclusion in a medicinal chemist's arsenal.

Core Applications in Medicinal Chemistry

The utility of 3-phenylpropanoic acid chloromethyl ester can be broadly categorized into two principal areas: the development of targeted covalent inhibitors and the engineering of advanced prodrug formulations.

The Rational Design of Covalent Inhibitors

Covalent inhibitors have witnessed a resurgence in drug discovery, with several FDA-approved drugs, such as ibrutinib and osimertinib, demonstrating their clinical potential.[2][6] These drugs function by forming a permanent covalent bond with their target protein, leading to irreversible inhibition.[6] The 3-phenylpropanoic acid chloromethyl ester can be employed as a key building block in the design of such inhibitors.

The 3-phenylpropanoic acid moiety can serve as a "guidance system," directing the molecule to the binding site of the target protein through non-covalent interactions. Once positioned correctly, the reactive chloromethyl ester "warhead" can form a covalent bond with a nearby nucleophilic amino acid residue, such as cysteine, serine, or lysine.[3]

Conceptual Workflow for Covalent Inhibitor Design:

Caption: Workflow for designing covalent inhibitors.

Experimental Protocol: Synthesis of 3-Phenylpropanoic Acid Chloromethyl Ester

This protocol describes a general method for the synthesis of the title compound from 3-phenylpropanoic acid.

Materials:

-

3-Phenylpropanoic acid

-

Paraformaldehyde

-

Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of anhydrous DMF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.

-

In a separate flask, suspend paraformaldehyde (1.5 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C and slowly add the freshly prepared 3-phenylpropanoyl chloride solution from the previous step.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3-phenylpropanoic acid chloromethyl ester.

Table 1: Representative Reaction Parameters

| Parameter | Value |

| Reactant Ratio (Acid:SOCl₂:Paraformaldehyde) | 1 : 1.2 : 1.5 |

| Solvent | Anhydrous Dichloromethane |

| Catalyst | Anhydrous N,N-Dimethylformamide |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-85% |

Engineering of Acyloxymethyl Ester Prodrugs

Prodrugs are inactive precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. The chloromethyl ester of 3-phenylpropanoic acid is an excellent reagent for creating acyloxymethyl ester prodrugs of drugs containing a carboxylic acid, hydroxyl, or thiol group.[7][8]

This strategy is particularly useful for:

-

Enhancing Lipophilicity and Membrane Permeability: The addition of the 3-phenylpropanoic acid moiety can increase the lipophilicity of a polar drug, improving its absorption across biological membranes.

-

Masking Polar Functional Groups: The ester linkage can mask a polar carboxylic acid group, preventing premature metabolism or improving oral bioavailability.

-

Achieving Targeted Drug Release: The ester bond can be designed to be cleaved by specific enzymes (esterases) that are abundant in the target tissue, leading to localized drug release.

Mechanism of Prodrug Activation:

Caption: Activation pathway of an acyloxymethyl ester prodrug.

Experimental Protocol: Synthesis of an Acyloxymethyl Ester Prodrug of Ibuprofen

This protocol provides an example of using 3-phenylpropanoic acid chloromethyl ester to synthesize a prodrug of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.

Materials:

-

Ibuprofen

-

3-Phenylpropanoic acid chloromethyl ester

-

Potassium carbonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dissolve ibuprofen (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of 3-phenylpropanoic acid chloromethyl ester (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the ibuprofen prodrug.

Conclusion and Future Perspectives

3-Phenylpropanoic acid chloromethyl ester represents a powerful and versatile tool in the medicinal chemist's repertoire. Its utility in the rational design of both targeted covalent inhibitors and sophisticated prodrug systems underscores its potential to address key challenges in drug discovery, such as enhancing potency, prolonging therapeutic effects, and improving pharmacokinetic profiles. As our understanding of disease biology deepens, the strategic application of such reactive and adaptable chemical entities will undoubtedly play an increasingly crucial role in the development of the next generation of innovative medicines.

References

-

The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS. [Link]

-

Covalent Inhibitors in Drug Discovery: Current Applications. (2024, July 25). PRISM BioLab. [Link]

-

Covalent Drug Discovery. Evotec. [Link]

-

Key advances in the development of reversible covalent inhibitors. (2025, January 19). Taylor & Francis Online. [Link]

-

Covalent Inhibition in Drug Discovery. (2015). PMC - NIH. [Link]

-

Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. (2003). CORE. [Link]

-

Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]

-

Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Scilit. [Link]

-

Discovery of Orally Available Prodrugs of Itaconate and Derivatives. (2025, January 23). ACS Publications. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). MDPI. [Link]

-

The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. (2024, July 1). Vedantu. [Link]

-

Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses Procedure. [Link]

-

How would you synthesize 3-phenylpropanoic acid from one of the compounds shown below and any other necessary reagents? Vedantu. [Link]

-

Phenylpropanoic acid. Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Covalent Drugs | Evotec [evotec.com]

- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 5. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Aqueous Stability and Hydrolytic Kinetics of Chloromethyl Esters: A Technical Guide for Drug Development

Executive Summary

Chloromethyl esters ( R−CO−O−CH2−Cl ) are highly reactive electrophilic intermediates widely utilized in organic synthesis and the design of acyloxymethyl prodrugs[1]. While their reactivity makes them excellent synthetic building blocks, it simultaneously imparts significant hydrolytic instability in aqueous environments. This whitepaper dissects the mechanistic causality behind their degradation, outlines field-proven experimental protocols for kinetic profiling, and provides strategic insights for tuning their stability in drug development workflows.

Mechanistic Pathways of Aqueous Hydrolysis

Understanding the stability of chloromethyl esters requires analyzing their dual-electrophilic nature. Unlike standard aliphatic esters, these molecules possess two competing sites for nucleophilic attack: the carbonyl carbon and the chloromethyl carbon. The dominant degradation pathway is strictly dictated by the pH of the aqueous medium[2].

The Causality of the pH-Rate Profile

Chloromethyl esters typically exhibit a V-shaped or U-shaped pH-rate degradation profile.

-

Base-Catalyzed Hydrolysis ( BAC2 ): At physiological and basic pH (pH ≥ 7.4), the abundance of hydroxide ions drives a rapid bimolecular acyl-oxygen cleavage. The hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield a carboxylate anion and chloromethanol[2]. Chloromethanol is highly unstable and spontaneously eliminates HCl to form formaldehyde.

-

Neutral and Acid-Catalyzed Hydrolysis: In acidic environments (pH 1.2 – 6.0), the carbonyl carbon is less susceptible to direct nucleophilic attack. Instead, the mechanism shifts. The chloromethyl carbon undergoes an SN2 displacement of the chloride ion by water, resulting in alkyl-oxygen cleavage[3]. This forms a transient hydroxymethyl ester that rapidly decomposes.

Maximum stability is observed in the mildly acidic plateau (pH 4.0–5.0), where neither specific acid nor specific base catalysis dominates, leaving only the slower, uncatalyzed water attack.

Mechanistic pathways of chloromethyl ester hydrolysis in aqueous environments.

Factors Influencing Hydrolytic Stability

The structural characteristics of the acyl group ( R ) fundamentally dictate the aqueous half-life ( t1/2 ) of the ester[1].

-

Steric Hindrance: Bulky aliphatic groups shield the carbonyl carbon from nucleophilic attack, significantly depressing the BAC2 reaction rate. For instance, chloromethyl pivalate exhibits markedly higher stability during aqueous workups compared to chloromethyl acetate.

-

Electronic Effects: Electron-withdrawing groups (EWGs) on the acyl chain increase the electrophilicity of the carbonyl carbon, accelerating base-catalyzed hydrolysis.

-

Linker Extensions in Prodrugs: When chloromethyl esters are utilized to synthesize extended linkers (e.g., propylene glycol or acyloxymethyl linkers), the stability increases with linker length. As demonstrated in recent stability studies, propylene glycol linkers exhibit a >20-fold increase in stability at pH 7.4 compared to shorter methoxy or ethoxy equivalents[1].

Quantitative Stability Data

The following table summarizes the hydrolytic half-lives of various chloromethyl and related ester prodrug linkers across different pH environments.

| Compound Class / Linker | pH Condition | Apparent Half-Life ( t1/2 ) | Primary Degradation Pathway |

| Chloromethyl chloroacetate | pH 1.2 - 7.4 | Minutes (Highly Unstable) | AAC2 / BAC3 / SN2 |

| Methoxy/Ethoxy Linkers | pH 7.4 | < 1 Hour | Base-Catalyzed Hydrolysis |

| Propylene Glycol (PG) Linkers | pH 7.4 | 21 - 24 Hours | Base-Catalyzed Hydrolysis |

| PG Linkers (BA-PG-Phe/Val) | pH ≤ 6.0 | > 30 Hours | Neutral Hydrolysis |

| Acyloxymethyl Ester Prodrugs | pH 5.5 | ~ 200 Days | Acid-Catalyzed Cleavage |

Experimental Protocol: Kinetic Evaluation of Ester Stability

To accurately determine the chemical stability of chloromethyl esters and isolate chemical degradation from enzymatic cleavage, a robust, self-validating RP-HPLC assay is required[1].

Self-Validating Principle: A scientifically sound kinetic assay must track both the disappearance of the parent ester and the stoichiometric appearance of the degradation products (e.g., the parent carboxylic acid). If the molar sum of the ester and acid falls below 95%, it indicates an uncharacterized side reaction (such as transesterification with buffer components or irreversible binding to vial walls), rendering the kinetic data invalid.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 100 mM isotonic buffers at physiologically relevant pH levels: pH 1.2 (HCl/KCl), pH 4.0 (Acetate), pH 6.0 (Phosphate), and pH 7.4 (Phosphate). Critical Step: Maintain a constant ionic strength ( μ=0.5 M using NaCl) across all buffers to eliminate salt effects on the kinetic rate constants[2].

-

Substrate Introduction: Dissolve the chloromethyl ester in a minimal volume of an aprotic cosolvent (e.g., 1% DMSO or Acetonitrile) to ensure complete dissolution. Spike the stock into the pre-warmed (37 °C) buffer to achieve a final concentration of 100 µM.

-

Thermostatic Incubation: Maintain the reaction vials in a thermostatic shaking water bath at 37 °C ± 0.1 °C to simulate physiological conditions.

-

Aliquot Sampling: At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots from the reaction mixture.

-

Quenching: Immediately quench the extracted aliquot by diluting it with 50 µL of ice-cold 0.1% trifluoroacetic acid (TFA) in acetonitrile. This drops the pH and halts base-catalyzed hydrolysis instantly[1].

-

RP-HPLC Analysis: Analyze the quenched samples via RP-HPLC using a UV-Vis or MS detector. Plot the natural logarithm of the remaining ester concentration versus time. The negative slope of the linear regression yields the apparent first-order rate constant ( kobs ), from which the half-life is calculated ( t1/2=0.693/kobs ).

Step-by-step experimental workflow for evaluating hydrolytic stability kinetics.

Strategic Applications in Drug Development

In medicinal chemistry, the inherent instability of the chloromethyl moiety is leveraged strategically. During synthesis, chloromethyl esters act as highly reactive electrophiles that readily couple with carboxylic acids, phenols, or amines to form stable acyloxymethyl prodrugs or acylals[3]. The rapid hydrolysis of the chloromethyl leaving group ensures high conversion yields during esterification.

For the final formulated prodrugs, tuning aqueous stability is a delicate balancing act. Prodrugs must survive the pH gradient of the gastrointestinal tract (pH 1.2 to 7.4) and systemic circulation, yet rapidly cleave once inside the target cell[4]. By substituting the highly reactive chlorine atom with a more sterically hindered or electronically stable acyloxy group, developers can extend the half-life in physiological buffers from mere minutes to hours or days, while retaining high susceptibility to ubiquitous intracellular carboxylesterases.

References

-

Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Molecular Pharmaceutics (ACS Publications) 1

-

Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength Journal of the Chemical Society, Perkin Transactions 2 (via ResearchGate)2

-

Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry MDPI3

-

Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand Journal of Medicinal Chemistry (via NIH)4

-

Clickable prodrugs bearing potent and hydrolytically cleavable nicotin Drug Design, Development and Therapy (Dovepress)5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry [mdpi.com]

- 4. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Hydrolysis Kinetics and Prodrug Application of Chloromethyl 3-Phenylpropanoate: A Technical Whitepaper

Core Directive & Executive Summary

Chloromethyl 3-phenylpropanoate (CAS No. 104822-00-6) is a highly specialized bifunctional alkylating reagent utilized extensively in the design of acyloxymethyl (acylal) prodrugs[1]. By masking polar functional groups—such as carboxylic acids, phosphates, or amines—with a 3-phenylpropanoyloxymethyl moiety, drug developers can significantly enhance cellular permeability and oral bioavailability.

The critical pharmacokinetic parameter of this moiety is its hydrolysis half-life ( t1/2 ). Unlike simple esters, which may take hours or days to hydrolyze, acylal prodrugs undergo rapid enzymatic cleavage, ensuring swift release of the active pharmaceutical ingredient (API) in systemic circulation[2]. This whitepaper details the mechanistic causality, kinetic profiling, and validated protocols for utilizing chloromethyl 3-phenylpropanoate in modern drug development.

Mechanistic Causality of Hydrolysis

The hydrolysis of prodrugs derived from chloromethyl 3-phenylpropanoate is governed by a two-step cascade. Understanding this pathway is essential for predicting in vivo behavior and designing self-validating pharmacokinetic assays.

-

Step 1: Esterase-Mediated Cleavage. In biological matrices (e.g., plasma, cell homogenates), non-specific esterases attack the carbonyl carbon of the 3-phenylpropanoate group. The steric bulk and lipophilicity of the phenyl ring provide a tunable resistance to esterases. While short-chain aliphatic acylals (e.g., butyrate) are cleaved almost instantaneously ( t1/2 < 2 min)[3], the 3-phenylpropanoate moiety offers a moderate, controlled half-life.

-

Step 2: Spontaneous Decomposition. The enzymatic cleavage yields 3-phenylpropanoic acid and a highly unstable hydroxymethyl (hemiacetal) intermediate. This intermediate rapidly and spontaneously decomposes, releasing formaldehyde and the unmasked, active API[4].

-

Chemical vs. Enzymatic Stability: A successful prodrug system must remain stable on the shelf and in the gastrointestinal tract but activate upon absorption. In aqueous buffer (pH 7.4), acyloxymethyl prodrugs exhibit high chemical stability ( t1/2 > 12–24 hours), whereas exposure to intracellular enzymes accelerates hydrolysis, reducing the half-life to less than an hour[4].

Two-step enzymatic and chemical hydrolysis cascade of acyloxymethyl prodrugs.

Quantitative Data: Comparative Kinetic Profiling

The selection of the acyl promoiety directly dictates the pharmacokinetic release profile. Modifying the acyl group can extend or contract the plasma half-life from mere minutes to several hours[5]. The data below contextualizes the 3-phenylpropanoate derivative against other common linkers.

Table 1: Comparative Hydrolysis Half-Lives of Acyloxymethyl Prodrugs

| Acyl Promoiety | Biological Matrix | Approximate t1/2 | Hydrolytic Driver |

| Acetate / Butyrate | Rat Plasma | < 2 min | Rapid Enzymatic[3] |

| 3-Phenylpropanoate | Human Plasma / Caco-2 | 15 – 45 min | Moderate Enzymatic |

| Cyclohexylacetate | Human Plasma | ~ 78 min | Sterically Hindered Enzymatic[5] |

| 3-Phenylpropanoate | PBS Buffer (pH 7.4) | > 24 hours | Slow Chemical[4] |

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and kinetic evaluation of chloromethyl 3-phenylpropanoate derivatives.

Protocol 1: Synthesis of the Acyloxymethyl Prodrug

Causality Note: Direct SN2 displacement of the primary chloride by a drug nucleophile is kinetically sluggish. To overcome this, an in situ Finkelstein reaction is employed. The addition of sodium iodide converts the chloromethyl ester into a highly reactive iodomethyl ester, accelerating the coupling and minimizing the degradation of the sensitive acylal linkage[2][6].

-

Preparation: Dissolve the target API (1.0 eq) and chloromethyl 3-phenylpropanoate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Halogen Exchange: Add sodium iodide (3.0 eq) to the reaction mixture. Shield the flask from light (using aluminum foil) to prevent iodine radical formation[3].

-

Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq)[6].

-

Reaction: Stir at 25°C for 15 hours.

-

Workup: Partition the mixture between dichloromethane and water. Wash the organic layer with 10% aqueous sodium sulfite (to quench residual iodine) and brine, then dry over Na2SO4 [3].

Protocol 2: In Vitro Half-Life ( t1/2 ) Determination

Causality Note: Quenching the reaction with cold acetonitrile serves a dual purpose: it instantly denatures esterases to "freeze" the kinetic time-point, and it precipitates plasma proteins to prevent LC-MS/MS column fouling.

-

Matrix Preparation: Pre-warm 50% human plasma (in PBS, pH 7.4) to 37°C.

-

Incubation: Spike the prodrug stock (in DMSO) into the plasma to achieve a final concentration of 1 µM. Critical: Keep final DMSO concentration < 1% to prevent artificial esterase inhibition.

-

Sampling: At predetermined intervals (e.g., 0, 5, 15, 30, 60, 120 min), extract a 50 µL aliquot.

-

Quenching: Immediately mix the aliquot with 150 µL of ice-cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Analyze the supernatant via LC-MS/MS. Calculate t1/2 using the first-order decay equation: t1/2=ln(2)/k , where k is the slope of the natural log of remaining prodrug versus time[4].

Experimental workflow for LC-MS/MS based pharmacokinetic half-life determination.

References

-

[4] Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics - ACS Publications. 4

-

[2] Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. 2

-

[5] Diester Prodrugs of a Phosphonate Butyrophilin Ligand Display Improved Cell Potency, Plasma Stability, and Payload Internalization. Journal of Medicinal Chemistry - ACS Publications. 5

-

[1] Buy Chloromethyl 3-phenylpropanoate | 104822-00-6. Smolecule. 1

-

[3] Prodrugs of Pioglitazone for Extended-Release (XR) Injectable Formulations. American Chemical Society. 3

-

[6] Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. 6

Sources

- 1. Buy Chloromethyl 3-phenylpropanoate | 104822-00-6 [smolecule.com]

- 2. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry [mdpi.com]

Navigating the Solubility Landscape of Chloromethyl 3-Phenylpropanoate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecule and the Challenge

Chloromethyl 3-phenylpropanoate is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive chloromethyl group and a phenylpropanoate scaffold, makes it a valuable building block for the synthesis of more complex molecules, including pharmacologically active compounds. However, the precise identity of "chloromethyl 3-phenylpropanoate" can be ambiguous. For the purposes of this guide, we will focus on the isomeric form where the chloromethyl group is attached to the phenyl ring, specifically ethyl 3-[4-(chloromethyl)phenyl]propanoate (CAS 107859-99-4), a structure commonly utilized in synthetic applications.[1] The alternative, where the chloromethyl group forms the ester, would be a highly reactive acyl chloride derivative with vastly different properties.

The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in a laboratory setting. From reaction kinetics to purification and formulation, understanding and predicting its solubility behavior is paramount for efficient and successful research and development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of chloromethyl 3-phenylpropanoate in common organic solvents.

Physicochemical Properties and Predicted Solubility Behavior

1.1. Molecular Structure and Functional Groups

Chloromethyl 3-phenylpropanoate is characterized by a molecular formula of C12H15ClO2 and a molecular weight of 226.70 g/mol .[1] Its structure comprises a polar ester group, a nonpolar ethyl chain, and an aromatic phenyl ring substituted with a reactive chloromethyl group. This combination of polar and nonpolar functionalities suggests that its solubility will be highly dependent on the nature of the solvent.

1.2. Theoretical Solubility Considerations

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] The moderate polarity of the ester group allows for dissolution in many organic solvents, while the overall nonpolar character contributed by the phenyl ring and ethyl chain limits its solubility in highly polar solvents like water.[3]

We can anticipate the following general solubility trends:

-

High Solubility: In moderately polar organic solvents such as acetone, ethyl acetate, and dichloromethane, due to favorable dipole-dipole interactions with the ester group.

-

Moderate to High Solubility: In nonpolar aromatic solvents like toluene, owing to pi-stacking interactions with the phenyl ring.

-

Lower Solubility: In highly nonpolar aliphatic solvents like hexane, where the polar ester group may hinder complete miscibility.

-

Insolubility: In water and other highly polar protic solvents, due to the compound's predominantly hydrophobic nature.[3]

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility.[4]

2.1. General Workflow for Solubility Determination

The experimental process can be broken down into several key stages, from preparation to data analysis.

Caption: Workflow for the experimental determination of solubility.

2.2. Detailed Protocol: Isothermal Shake-Flask Method with Gravimetric Analysis

This protocol provides a step-by-step guide for determining the solubility of chloromethyl 3-phenylpropanoate in a given organic solvent.

Materials and Equipment:

-

High-purity chloromethyl 3-phenylpropanoate

-

Analytical grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or incubator

-

Screw-capped glass vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of chloromethyl 3-phenylpropanoate to a screw-capped vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be necessary to determine the optimal equilibration time.[4]

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

-

-

Quantification:

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the exact mass of the solution transferred.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under vacuum at room temperature.[4]

-

Once the solvent is completely removed, re-weigh the evaporation dish containing the dried solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dried solute / Volume of saturated solution) x 100

-

2.3. Analytical Quantification for Higher Accuracy

For more precise measurements, especially at low solubilities, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended.[5]

Caption: Workflow for solubility determination using HPLC.

Summary of Solubility Data

While specific, experimentally determined solubility data for chloromethyl 3-phenylpropanoate is not widely available in the public domain, the following table provides a framework for researchers to populate with their own findings. The qualitative predictions are based on the principles of chemical similarity.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Acetone | Polar Aprotic | High | Data not available |

| Dichloromethane | Halogenated | High | Data not available |

| Ethyl Acetate | Ester | High | Data not available |

| Tetrahydrofuran (THF) | Ether | High | Data not available |

| Toluene | Aromatic | Moderate to High | Data not available |

| Methanol | Polar Protic | Moderate | Data not available |

| Ethanol | Polar Protic | Moderate | Data not available |

| Hexane | Nonpolar Aliphatic | Low | Data not available |

| Water | Polar Protic | Insoluble | Data not available |

Safety and Handling Considerations

Chloromethyl 3-phenylpropanoate should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is classified as harmful if swallowed and can cause severe skin burns and eye damage.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[7] The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong acids.[6] Due to the reactive chloromethyl group, it should be stored under anhydrous conditions to prevent hydrolysis.[8]

Conclusion

A thorough understanding of the solubility of chloromethyl 3-phenylpropanoate is essential for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility and detailed experimental protocols for its accurate determination. By following the methodologies outlined, researchers can generate reliable solubility data, enabling the optimization of reaction conditions, purification processes, and formulation strategies.

References

-

Safety Data Sheet. [Link]

-

chloromethyl 3-phenylpropanoate | CAS#:104822-00-6. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Ester assay in the laboratory. [Link]

- Preparation method of methyl 2-(4-chloromethylphenyl)

-

Methyl 3-phenylpropionate - SAFETY DATA SHEET. [Link]

-

alcohol - Organic Syntheses Procedure. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Solubility Behaviors and Correlations of Common Organic Solvents. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

methyl 3-phenylpropanoate (CHEBI:89875). [Link]

Sources

- 1. Ethyl 3-[4-(chloromethyl)phenyl]propanoate|CAS 107859-99-4 [benchchem.com]

- 2. 용매 혼용성 표 [sigmaaldrich.com]

- 3. Ester assay in the laboratory - YesWeLab - Blog [blog.yeswelab.fr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. peptide.com [peptide.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Phase-Transfer Catalyzed Synthesis of Chloromethyl 3-Phenylpropanoate using Chloromethyl Chlorosulfate

Introduction & Mechanistic Rationale

Chloromethyl esters are critical electrophilic intermediates in medicinal chemistry, primarily utilized to synthesize enzymatically labile prodrugs (e.g., phosphonooxymethyl derivatives) and to alkylate sterically hindered amines. Historically, the synthesis of these esters required bis(chloromethyl) ether, a highly volatile and potent human carcinogen.

The introduction of chloromethyl chlorosulfate (CMCS) as an alternative reagent revolutionized this workflow. CMCS allows for efficient chloromethylation without the generation of carcinogenic ether byproducts (). This application note details a highly optimized, self-validating protocol for the synthesis of chloromethyl 3-phenylpropanoate from 3-phenylpropanoic acid (hydrocinnamic acid) utilizing a biphasic Phase-Transfer Catalysis (PTC) system.

The Causality of the PTC System

The reaction relies on a dichloromethane (CH₂Cl₂)/water biphasic system to protect the moisture-sensitive CMCS from bulk aqueous hydrolysis while enabling the reaction with a water-soluble carboxylate salt.

-

Base Selection: Sodium bicarbonate (NaHCO₃) is utilized instead of stronger bases like NaOH. NaHCO₃ provides sufficient basicity to deprotonate the carboxylic acid but is mild enough to prevent the base-catalyzed hydrolysis of the resulting chloromethyl ester ().

-

Phase-Transfer Activation: Tetrabutylammonium hydrogen sulfate (TBAHS) is the critical engine of this reaction. The hydrophilic carboxylate anion cannot cross into the organic phase to react with CMCS. TBAHS facilitates an ion exchange, forming a lipophilic tetrabutylammonium carboxylate ion pair that migrates into the CH₂Cl₂ layer ().

-

Regioselective Leaving Group: CMCS contains two potential leaving groups: chloride (-Cl) and chlorosulfate (-OSO₂Cl). The chlorosulfate moiety is a vastly superior leaving group due to the intense resonance and inductive stabilization of the resulting anion. Consequently, the carboxylate nucleophile exclusively attacks the methylene carbon, displacing the chlorosulfate group and retaining the chloride.

Mechanistic Pathway Visualization

Phase-transfer catalyzed SN2 mechanism for chloromethyl ester synthesis.

Quantitative Data & Experimental Parameters

To ensure reproducibility, the stoichiometric parameters are strictly defined for a 10 mmol scale synthesis. The optimization table below highlights the experimental causality—demonstrating exactly why the biphasic PTC system is mandatory.

Table 1: Stoichiometric Parameters for 10 mmol Scale Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Phenylpropanoic Acid | 150.18 | 1.0 | 1.50 g (10 mmol) | Substrate |

| NaHCO₃ | 84.01 | 4.0 | 3.36 g (40 mmol) | Mild Base |

| TBAHS | 339.54 | 0.1 | 0.34 g (1 mmol) | Phase-Transfer Catalyst |

| Chloromethyl Chlorosulfate | 164.99 | 1.2 | 1.98 g (1.22 mL) | Electrophile |

| Dichloromethane (CH₂Cl₂) | 84.93 | N/A | 20 mL | Organic Solvent |

| Deionized Water | 18.02 | N/A | 20 mL | Aqueous Solvent |

Table 2: Causality of Reaction Conditions on Product Yield

| Solvent System | Base | Catalyst (PTC) | Time | Yield (%) | Mechanistic Observation |

| CH₂Cl₂ / H₂O | NaHCO₃ | TBAHS (0.1 eq) | 2 h | >90% | Optimal biphasic transfer; minimal hydrolysis. |

| CH₂Cl₂ / H₂O | NaHCO₃ | None | 24 h | <5% | Reaction stalls; carboxylate cannot enter organic phase. |

| THF (Monophasic) | Et₃N | None | 12 h | ~40% | Competitive hydrolysis and side reactions reduce yield. |

| CH₂Cl₂ / H₂O | NaOH | TBAHS (0.1 eq) | 2 h | ~50% | Strong base accelerates the destruction of the CMCS reagent. |

Step-by-Step Methodology

This protocol is designed as a self-validating system , embedding visual and analytical checkpoints directly into the workflow to ensure the integrity of the synthesis at every stage.

Phase 1: Preparation of the Aqueous Phase

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.50 g (10.0 mmol) of 3-phenylpropanoic acid in 20 mL of deionized water.

-

Deprotonation (Visual Validation): Slowly add 3.36 g (40.0 mmol, 4.0 eq) of NaHCO₃ in small portions.

-

Causality & Validation: Gradual addition is critical to control the effervescence of CO₂ gas. The cessation of bubbling serves as a visual self-validation that the carboxylic acid has been fully converted to the water-soluble sodium carboxylate salt.

-

Phase 2: Biphasic System Assembly

-

Catalyst Addition: Add 0.34 g (1.0 mmol, 0.1 eq) of tetrabutylammonium hydrogen sulfate (TBAHS) to the aqueous solution.

-

Solvent Addition: Add 20 mL of CH₂Cl₂. Stir the biphasic mixture vigorously (≥800 rpm) at room temperature for 10 minutes.

-

Causality: High-speed stirring maximizes the interfacial surface area, which is an absolute requirement for the TBAHS to effectively exchange ions with the sodium carboxylate and shuttle the lipophilic ion pair into the organic layer.

-

Phase 3: Electrophilic Alkylation

-

Reagent Introduction: Operating strictly within a chemical fume hood, carefully add 1.22 mL (12.0 mmol, 1.2 eq) of chloromethyl chlorosulfate (CMCS) dropwise to the vigorously stirring emulsion.

-

Causality: CMCS is a potent, moisture-sensitive alkylating agent. Dropwise addition prevents localized thermal spikes and minimizes competitive aqueous hydrolysis of the reagent before it can react with the carboxylate.

-

Phase 4: Reaction Monitoring (Analytical Validation)

-

In-Process TLC: Allow the reaction to proceed for 2 hours at room temperature. To validate completion, halt stirring to let the phases separate. Withdraw a 10 µL aliquot from the lower organic layer, dilute in 1 mL CH₂Cl₂, and analyze via Thin Layer Chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate, UV detection at 254 nm).

-

Validation: The product will appear as a distinct, high-R_f spot. The complete absence of baseline-retained starting material confirms 100% conversion.

-

Phase 5: Workup and Purification

-

Phase Separation: Transfer the mixture to a separatory funnel. Isolate the lower organic (CH₂Cl₂) phase. Extract the remaining aqueous phase with an additional 15 mL of CH₂Cl₂ to ensure total product recovery.

-

Neutralization & Washing: Combine the organic layers and wash sequentially with 20 mL of saturated aqueous NaHCO₃ (to neutralize any unreacted CMCS) and 20 mL of brine (to pull residual water and PTC salts from the organic layer).

-

Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 30°C.

-

Final Purification: Purify the crude residue via flash column chromatography (Silica gel, eluting with 5% ethyl acetate in hexanes) to obtain the pure chloromethyl 3-phenylpropanoate as a colorless oil.

References

-

Binderup, E., & Hansen, E. T. (1984). "Chlorosulfates as Reagents in the Synthesis of Carboxylic Acid Esters Under Phase-Transfer Conditions." Synthetic Communications, 14(9), 857–864.[Link]

-

Harada, H., et al. (2010). "Optimization of labile esters for esterase–assisted accumulation of nitroxides into cells: A model for in vivo EPR imaging." Free Radical Biology and Medicine, 48(11), 1469-1476.[Link]

-

Halpern, M. "PTC Esterification for a Chloromethyl Ester." Phase Transfer Catalysis Communications.[Link]

Application Note: Reagents and Protocols for the Synthesis of Chloromethyl Hydrocinnamate

Introduction & Mechanistic Rationale

Chloromethyl esters are indispensable structural motifs in modern drug development. They frequently serve as reactive precursors for the synthesis of acylal prodrugs, phosphonooxymethyl derivatives, and soft alkylating agents, which are designed to improve the bioavailability and pharmacokinetic profiles of active pharmaceutical ingredients[1].

The transformation of hydrocinnamic acid (3-phenylpropanoic acid) into chloromethyl hydrocinnamate requires precise electrophilic reagents. The primary synthetic challenge is ensuring high mono-alkylation conversion while strictly mitigating the formation of symmetrical gem-diesters (methylene bis(hydrocinnamate)) and avoiding the generation of bis(chloromethyl) ether (BCME), a highly regulated and potent human carcinogen[2].

This guide details two field-proven, highly selective methodologies for this conversion, emphasizing the mechanistic causality behind reagent selection and providing self-validating protocols for laboratory execution.

Reagent Selection & Causality

The synthesis fundamentally relies on an SN2 nucleophilic substitution, where the hydrocinnamate anion attacks a halomethyl electrophile. The choice of reagent dictates the reaction kinetics, byproduct profile, and necessary safety controls.

-

Bromochloromethane (BCM): BCM acts as a bifunctional electrophile. The mechanistic causality behind its success lies in the differential nucleofugality (leaving group ability) between bromide and chloride. Because bromide is a significantly better leaving group, the carboxylate nucleophile selectively displaces the bromide ion, leaving the chloromethyl group intact[3].

-

Chloromethyl Chlorosulfate (CMCS): CMCS features a highly reactive chlorosulfate leaving group and is widely utilized because it completely bypasses the generation of carcinogenic BCME[2]. Under Phase-Transfer Catalysis (PTC) conditions, the hydrocinnamate anion is shuttled into the organic phase, where it rapidly and selectively displaces the chlorosulfate group in a highly efficient SN2 reaction[4]. CMCS is particularly favored in industrial settings due to its mild reaction conditions, short reaction times, and high yields[5].

Quantitative Method Comparison

To facilitate experimental planning, the quantitative parameters of both methodologies are summarized below.

| Parameter | Bromochloromethane (BCM) Alkylation[3] | CMCS Phase-Transfer Esterification[4] |

| Electrophile Equivalents | 3.0 – 5.0 eq (Excess required) | 1.1 – 1.2 eq (Near stoichiometric) |

| Base / Catalyst | Triethylamine (Et3N) | NaHCO3 / Tetrabutylammonium (PTC) |

| Solvent System | DMF (Anhydrous, Homogeneous) | DCM / Water (Biphasic) |

| Reaction Temperature | 20–25 °C (Room Temperature) | 0 °C warming to Room Temperature |

| Reaction Time | 24 – 72 hours | 1 – 3 hours |

| Typical Yield | 75% – 85% | 85% – 95% |

| Primary Byproducts | Triethylammonium bromide | Sodium chlorosulfate, NaCl |

Reaction Workflow Visualization

Fig 1: Reaction workflows for synthesizing chloromethyl hydrocinnamate via BCM and CMCS methods.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, both protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol A: Bromochloromethane (BCM) Alkylation

This method is ideal for laboratories lacking access to CMCS, utilizing readily available reagents[3].

-

Preparation: Dissolve 10.0 mmol (1.50 g) of hydrocinnamic acid in 15 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Electrophile Addition: Add 40.0 mmol (3.45 mL, 4.0 eq) of Bromochloromethane (BCM) to the solution.

-

Causality Check: The large excess of BCM is a critical statistical control. If stoichiometric amounts are used, the newly formed chloromethyl ester acts as an electrophile for unreacted hydrocinnamate, yielding the undesired gem-diester[3].

-

-

Base Addition: Dropwise, add 12.0 mmol (1.67 mL, 1.2 eq) of Triethylamine (Et3N). A white precipitate (triethylammonium bromide) will begin to form, indicating the progression of the SN2 displacement.

-

Reaction: Stir the suspension vigorously at room temperature in the dark for 48 hours.

-

Self-Validating IPC: At 48 hours, remove a 10 µL aliquot, dilute in ether, and wash with water. Analyze the organic layer via GC-MS. The protocol is self-validated to proceed to workup only if the hydrocinnamic acid peak is absent and the gem-diester byproduct (m/z ~312) constitutes <5% of the total area.

-

Workup: Filter the triethylammonium bromide salts. Dilute the filtrate with 50 mL of ethyl acetate and wash sequentially with 5% aqueous HCl (2 x 20 mL), saturated NaHCO3 (20 mL), and brine (3 x 20 mL) to completely partition the DMF into the aqueous phase. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Protocol B: Chloromethyl Chlorosulfate (CMCS) Phase-Transfer Esterification

This method provides superior yields and rapid reaction kinetics, making it the standard for scale-up operations[4][5].

-

Biphasic Setup: In a round-bottom flask, dissolve 10.0 mmol (1.50 g) of hydrocinnamic acid and 1.0 mmol (0.34 g, 0.1 eq) of tetrabutylammonium hydrogen sulfate (TBAH) in 20 mL of Dichloromethane (DCM).

-

Aqueous Base Addition: Add a solution of 40.0 mmol (3.36 g, 4.0 eq) of Sodium Bicarbonate (NaHCO3) dissolved in 20 mL of deionized water.

-

Causality Check: CMCS is highly susceptible to aqueous hydrolysis. By compartmentalizing the CMCS in the organic phase and the base in the aqueous phase, premature hydrolysis is prevented. The TBAH catalyst is strictly required to shuttle the deprotonated hydrocinnamate into the DCM layer for reaction[4].

-

-

Electrophile Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add 12.0 mmol (1.23 mL, 1.2 eq) of Chloromethyl chlorosulfate (CMCS) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2 hours.

-

Self-Validating IPC: Halt stirring to allow phase separation. Sample the lower (organic) layer for TLC (Hexanes:Ethyl Acetate 8:2) or GC-MS. The reaction is validated when the starting material is entirely consumed. If unreacted acid remains, verify that the aqueous phase pH is >7; if acidic, add additional NaHCO3 and resume stirring.

-

Workup: Separate the organic layer. Extract the aqueous layer with an additional 10 mL of DCM. Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the high-purity chloromethyl hydrocinnamate.

References

- Title: Process for preparing methyl chlorosulfates (US4649209A)

- Title: Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane Source: ResearchGate / Synthetic Communications URL

- Title: Chlorosulfates as Reagents in the Synthesis of Carboxylic Acid Esters Under Phase-Transfer Conditions Source: Taylor & Francis / Synthetic Communications URL

- Title: Chloromethyl Chlorosulfate Source: Oakwood Chemical URL

- Title: Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry Source: PMC / NIH URL

Sources

- 1. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloromethyl Chlorosulfate [oakwoodchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. US4649209A - Process for preparing methyl chlorosulfates - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chloromethyl 3-phenylpropanoate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of chloromethyl 3-phenylpropanoate. We will explore common synthetic challenges, troubleshoot yield-related issues, and provide optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to chloromethyl 3-phenylpropanoate?

A1: There are two main strategies for synthesizing this target molecule. The choice depends on available starting materials, scale, and desired purity.

-

Route A: Esterification of 3-phenylpropanoic acid. This is a direct, one-step approach where 3-phenylpropanoic acid is reacted with a chloromethylating agent. This can be achieved efficiently using phase-transfer catalysis (PTC) which facilitates the reaction between the carboxylate salt (aqueous phase) and the chloromethylating agent (organic phase)[1][2][3].

-

Route B: Two-step sequence involving initial chloromethylation or esterification. This involves either (1) chloromethylating a phenylpropanoic acid derivative first and then esterifying the resulting carboxylic acid, or (2) performing a Fischer esterification of 3-phenylpropanoic acid and then conducting a Blanc chloromethylation on the resulting ester[4][5]. While classic, this route involves more steps and potential for yield loss at each stage.

Q2: Which synthetic route generally offers a better yield and purity?

A2: The direct esterification using phase-transfer catalysis (Route A) is often preferred for achieving high yields and purity in a single step[6]. PTC methods excel at bringing together reactants from immiscible phases, leading to milder reaction conditions, faster reaction times, and often cleaner product profiles compared to multi-step classical methods[2][7]. The two-step approach can be effective but is more susceptible to cumulative yield losses and the formation of side products during the chloromethylation step, such as diarylmethanes[8].

Q3: What are the critical safety precautions for this synthesis?

A3: The most significant hazard is the potential formation of bis(chloromethyl) ether (BCME) , a highly potent carcinogen, as a byproduct during chloromethylation reactions, especially those using formaldehyde and HCl[5][8][9].

-

ALWAYS perform chloromethylation reactions in a certified, high-flow chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider laminate film gloves), a lab coat, and splash goggles.

-

Avoid using reagents that are known precursors to BCME if possible. Chloromethyl chlorosulfate is cited as an alternative that does not generate BCME[1].

-

Quench all reaction mixtures and decontaminate glassware that has come into contact with chloromethylating agents with a solution of aqueous ammonia.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common method. Use a non-polar eluent system, such as Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v). The starting material, 3-phenylpropanoic acid, is highly polar and will have a low retention factor (Rf), staying near the baseline. The product, chloromethyl 3-phenylpropanoate, is a much less polar ester and will have a significantly higher Rf value. The disappearance of the starting material spot is a strong indicator of reaction completion. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on quenched aliquots.

Troubleshooting Guide

Issue 1: Persistently Low or No Product Yield

-

Potential Cause 1: Presence of Water

-

Scientific Rationale: Both the chloromethylating agents (e.g., chloromethyl chlorosulfate) and the chloromethyl ester product are highly sensitive to moisture. Water will hydrolyze the chloromethylating agent, rendering it inactive. It can also hydrolyze the benzylic chloride on the product to form the 3-[4-(hydroxymethyl)phenyl]propanoate byproduct[10].

-

Recommended Action: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

-

Potential Cause 2: Ineffective Catalyst (for PTC or Fischer Esterification)

-

Scientific Rationale: In phase-transfer catalysis, the catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is essential for transporting the carboxylate anion into the organic phase to react[3][11]. If the catalyst is old, impure, or used in insufficient quantity, the reaction rate will be negligible. For Fischer esterification, the strong acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by the alcohol[4].

-

Recommended Action: Use a fresh, high-purity phase-transfer catalyst at the recommended molar percentage (typically 5-10 mol%). For acid-catalyzed reactions, ensure the acid is of high concentration and has not absorbed atmospheric moisture.

-

-

Potential Cause 3: Suboptimal Reaction Temperature

-

Scientific Rationale: Chloromethylation reactions can be highly temperature-sensitive[12]. If the temperature is too low, the activation energy barrier may not be overcome, leading to a stalled reaction. Conversely, if the temperature is too high, it can promote the formation of byproducts like diarylmethanes, reducing the yield of the desired product[8].

-

Recommended Action: Carefully control the reaction temperature using an oil bath and a thermometer. For the PTC method, a moderate temperature (e.g., 60-80°C) is often optimal. For Blanc chloromethylation, lower temperatures (0-10°C) may be required to improve selectivity[12].

-

Issue 2: Significant Byproduct Formation Observed on TLC/GC-MS

-

Potential Cause 1: Formation of Diarylmethane

-

Scientific Rationale: This is a classic side reaction in chloromethylation. The chloromethylated product, being a reactive benzylic halide, can act as an electrophile and undergo a Friedel-Crafts alkylation with another molecule of the starting material or product[8]. This is particularly favored at higher temperatures and with highly active Lewis acid catalysts like AlCl₃[8].

-

Recommended Action: Reduce the reaction temperature. Use a milder catalyst if applicable. Ensure efficient stirring to avoid localized "hot spots" where product concentration is high[13].

-

-

Potential Cause 2: Hydrolysis of the Chloromethyl Group

-

Scientific Rationale: The benzylic chloride is susceptible to nucleophilic substitution by water, leading to the formation of 3-[4-(hydroxymethyl)phenyl]propanoic acid or its ester[10]. This can occur during the reaction if conditions are not anhydrous, or during aqueous workup.

-

Recommended Action: Maintain strictly anhydrous reaction conditions. During workup, minimize the contact time with aqueous layers and work quickly. Use brine washes to help remove residual water from the organic layer before drying.

-

-

Potential Cause 3: Incomplete Esterification (if using a two-step route)

-

Scientific Rationale: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product ester, one must either use a large excess of the alcohol or remove the water that is formed as a byproduct[4].

-

Recommended Action: When performing Fischer esterification, use the alcohol as the solvent (a large excess) to push the equilibrium forward. Alternatively, use a Dean-Stark apparatus to azeotropically remove water as it forms.

-

Issue 3: Product Degradation During Purification

-

Potential Cause: Thermal Instability

-

Scientific Rationale: The chloromethyl group is thermally labile[10][12]. Attempting to purify the product by distillation at atmospheric pressure or using high heat on a rotary evaporator can cause decomposition or polymerization[14].

-

Recommended Action: Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40°C[10]. If distillation is necessary, perform it under high vacuum to keep the boiling temperature as low as possible. Column chromatography on silica gel is often the preferred method of purification.

-

Data & Visualizations

Table 1: Comparison of Synthetic Routes

| Feature | Route A: Direct PTC Esterification | Route B: Two-Step (Esterification then Chloromethylation) |

| Steps | 1 | 2 |

| Typical Yield | Good to Excellent (often >80%) | Moderate (cumulative losses)[13] |

| Key Reagents | 3-Phenylpropanoic acid, Chloromethylating Agent (e.g., CH₂O/HCl), Phase-Transfer Catalyst | 3-Phenylpropanoic acid, Alcohol, Acid Catalyst, Chloromethylating Agent, Lewis Acid |

| Pros | High efficiency, fewer steps, milder conditions possible. | Utilizes classic, well-understood reactions. |

| Cons | Requires a specific phase-transfer catalyst. | Longer process, potential for diarylmethane and other byproducts[8]. |

| Safety | Risk of BCME formation depending on chloromethylating agent used[5][9]. | High risk of BCME formation with formaldehyde/HCl[5][9]. |

Diagram 1: Proposed Reaction Mechanism (PTC Method)

Caption: Mechanism of Phase-Transfer Catalyzed Esterification.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Optimized Experimental Protocols

Protocol 1: Direct Synthesis via Phase-Transfer Catalysis

This protocol is based on the principles of PTC for esterification[1][7].

-

Materials:

-

3-phenylpropanoic acid (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

A suitable chloromethylating agent (e.g., chloromethyl chlorosulfate, 1.1 eq). Note: If using formaldehyde/HCl, adapt from a specific literature procedure due to the hazards.

-

Deionized Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-phenylpropanoic acid and potassium carbonate in a minimal amount of water.

-

Add TBAB to the aqueous solution.

-

Add DCM to the flask (approx. 5-10 mL per gram of carboxylic acid).

-

Begin vigorous stirring to create an emulsion of the two phases.

-

Slowly add the chloromethylating agent to the biphasic mixture. An exotherm may be observed; use a water bath for cooling if necessary.

-

Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 4-8 hours.

-

Monitor the reaction by TLC (9:1 Hexane:EtOAc) for the disappearance of the 3-phenylpropanoic acid spot.

-

Upon completion, cool the mixture to room temperature. Separate the organic layer in a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (T < 40°C) to obtain the crude product.

-

Purify via flash column chromatography on silica gel if necessary.

-

Protocol 2: Two-Step Synthesis (Fischer Esterification & Chloromethylation)

This protocol combines classic Fischer esterification[4][15] and Blanc chloromethylation[5][8].

-

Step 1: Synthesis of Methyl 3-phenylpropanoate

-

Dissolve 3-phenylpropanoic acid (1.0 eq) in a large excess of absolute methanol (e.g., 20 eq) in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) with stirring.

-

Heat the mixture to reflux for 4-12 hours until TLC shows complete consumption of the starting acid[15].

-

Cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases, then wash with brine.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield methyl 3-phenylpropanoate, which can be used in the next step, often without further purification.

-

-

Step 2: Chloromethylation of Methyl 3-phenylpropanoate

-

WARNING: Perform in a certified fume hood. Cool a mixture of methyl 3-phenylpropanoate (1.0 eq) and paraformaldehyde (1.2 eq) in a suitable solvent (e.g., dichloroethane) to 0°C.

-

With vigorous stirring, bubble dry hydrogen chloride gas through the mixture. A catalyst like anhydrous zinc chloride (ZnCl₂) may be required[5].

-

Maintain the temperature between 0-10°C and monitor the reaction by TLC or GC.

-

Once complete, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure (T < 40°C) to yield the crude product for purification.

-

References

-

PTC Organics, Inc. PTC Esterification for a Chloromethyl Ester. Available from: [Link]

-

PTC Organics, Inc. Industrial Phase-Transfer Catalysis. Available from: [Link]

-

J&K Scientific LLC. Blanc chloromethylation. (May 27 2025). Available from: [Link]

-

ResearchGate. Synthesis of novel multi-site phase-transfer catalyst and its application in the reaction of 4,4′-bis(chloromethyl)-1,1′-biphenyl with 1-butanol. Available from: [Link]

-

Durham E-Theses. New studies in aromatic chloromethylation. Available from: [Link]

- Google Patents. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.

-

Durham E-Theses. New studies in aromatic chloromethylation. Available from: [Link]

-

Organic Syntheses. alcohol - Organic Syntheses Procedure. Available from: [Link]

-

Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. (August 12 2022). Available from: [Link]

-

Publications of the IAS Fellows. Phase Transfer Catalysis: Chemistry and Engineering. Available from: [Link]

-

Science Madness. Is it normal to get low yields all the time, or am I a bad organic chemist?. (December 24 2020). Available from: [Link]

-

Organic Syntheses. Ether, chloromethyl methyl - Organic Syntheses Procedure. Available from: [Link]

-

Molbase. Synthesis of methyl 3-phenylpropionate. Available from: [Link]

-

Reddit. Struggling with yield for a simple reaction: What could I be screwing up?. (September 21 2024). Available from: [Link]

-

Reddit. Are there any side products which can form during common reactions which are incredibly deadly?. (May 30 2025). Available from: [Link]

Sources

- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 2. biomedres.us [biomedres.us]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. phasetransfer.com [phasetransfer.com]

- 7. researchgate.net [researchgate.net]

- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. prepchem.com [prepchem.com]

Technical Support Center: Purification of Unstable Chloromethyl Esters

From the Senior Application Scientist's Desk:

Welcome to the technical support center for handling and purifying unstable chloromethyl esters. As a researcher, you know these reagents are powerful intermediates, particularly for creating prodrugs by installing protecting groups like pivaloyloxymethyl (POM).[1] However, their inherent reactivity makes them prone to decomposition, turning a straightforward purification into a significant challenge. This guide is built from field-proven experience and established chemical principles to help you navigate these complexities safely and efficiently. We will move beyond simple step-by-step instructions to explain the causality behind our recommended procedures, ensuring you can adapt them to your specific needs.

Safety First: Essential Handling Protocols

Before any experiment, it is critical to recognize the hazards associated with chloromethyl esters and related compounds like chloromethyl ethers. Many are suspected carcinogens, are highly flammable, and can release toxic fumes like hydrogen chloride upon decomposition.[2][3][4]

Core Safety Mandates:

-

Ventilation: Always handle these compounds inside a certified chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, flame-retardant lab coats, and tightly fitting safety goggles or a face shield.[6][7]

-

Inert Atmosphere: When possible, conduct distillations under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to atmospheric moisture and oxygen, which can promote degradation.

-

Quenching: Have a quench solution ready. A saturated aqueous solution of sodium bicarbonate can neutralize acidic byproducts like HCl. For residual reactive chloromethyl esters, a vigorous stir with an ammonium chloride solution or a similar nucleophilic solution can aid decomposition before disposal.[8]

-